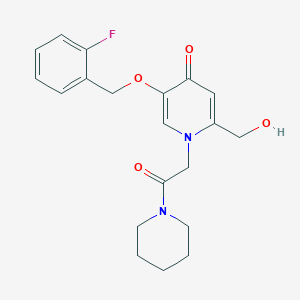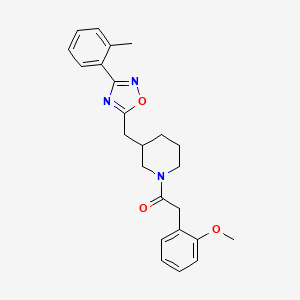![molecular formula C10H7F3N2O2S B2452093 Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 439095-90-6](/img/structure/B2452093.png)
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O2S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is defined by its molecular formula C10H7F3N2O2S . The exact structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” are not fully detailed in the available resources. Its molecular weight is 276.2349896 .Aplicaciones Científicas De Investigación
Tumor Cell Growth Inhibition
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been synthesized and evaluated for its potential in inhibiting the growth of tumor cells. Studies have shown that its derivatives, particularly those with (hetero)arylethynyl groups, display significant inhibitory activity against various human tumor cell lines. The mechanism involves alterations in cell cycle distribution and induction of apoptosis in specific cancer cell lines like NCI-H460 (Queiroz et al., 2011).
Fluorescence Studies and Drug Delivery
This compound's photophysical properties, including absorption and fluorescence, have been extensively studied. Its derivatives have shown promising solvatochromic behavior and fluorescence quantum yields, making them potential candidates for drug delivery applications. They have been successfully incorporated into lipid membranes and nanoliposome formulations, indicating their suitability for future drug delivery systems (Carvalho et al., 2013).
Synthesis and Antitumoral Activities
Various derivatives of this compound have been synthesized and their antitumoral activities evaluated. By using palladium-catalyzed C-N Buchwald-Hartwig coupling, researchers were able to prepare novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines with promising antitumoral properties. These derivatives showed significant inhibitory effects against breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines (Queiroz et al., 2010).
Anti-Hepatocellular Carcinoma Activity
Further research has also been conducted on the anti-hepatocellular carcinoma (HCC) activity of this compound's derivatives. The presence of amino groups linked to a benzene moiety emerged as a crucial element for anti-HCC activity, with some compounds showing potent effects against human HepG2 cells without observed hepatotoxicity. This research provides valuable insights into potential therapeutic applications for HCC treatment (Abreu et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-17-9(16)8-6(14)7-5(18-8)2-4(3-15-7)10(11,12)13/h2-3H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVPHKLSIODOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

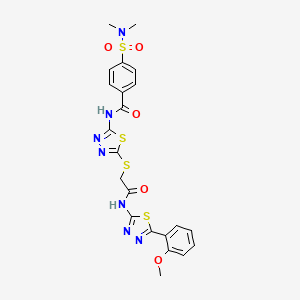
![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)
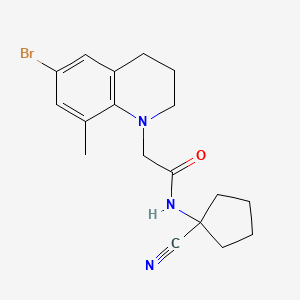
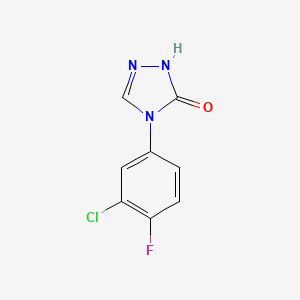
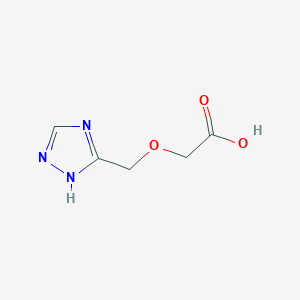
![N-(4-fluorobenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2452018.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
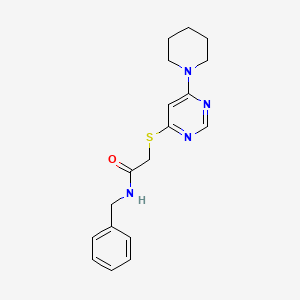
![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)
